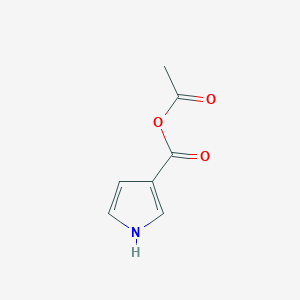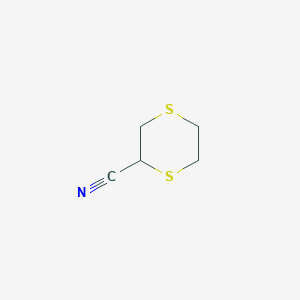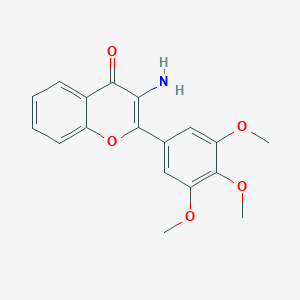
1-(3-Nitropyridin-2-YL)ethanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(3-Nitropyridin-2-yl)ethanone and related compounds involves multiple steps, including hydrazinolysis, oxidation, and cyclocondensation reactions. For example, hydrazinolysis of 3-nitropyridin-4(1H)-one leads to the formation of 1-(1H-pyrazol-3-yl)ethanone hydrazone, which upon oxidation gives 1H-pyrazole-3-carboxylic acid (Smolyar, 2010). Additionally, the reaction of 3-nitrochromone with electron-rich aminoheterocycles yields hetero(carbo)annulated 3-nitropyridines through a formal [3+3] cyclocondensation process (Iaroshenko et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of 1-(3-Nitropyridin-2-yl)ethanone derivatives involves spectroscopic methods and X-ray crystallography to determine the arrangement of atoms and the geometry of molecules. For instance, X-ray crystallography has been used to analyze the hydrogen bonding motif in related compounds, providing insights into the extent of π-delocalization throughout the molecule (Hibbs et al., 2003).
Chemical Reactions and Properties
1-(3-Nitropyridin-2-yl)ethanone undergoes various chemical reactions, including nucleophilic substitutions, cyclizations, and reductions. These reactions enable the synthesis of a wide range of heteroaromatic nitro compounds and derivatives with potential applications in pharmaceuticals and materials science. For example, the reaction of 2-aminonicotinaldehyde with 1-(3-nitrophenyl)ethanone in the presence of piperidine forms 2-(3-nitrophenyl)-1,8-naphthyridine, showcasing the versatility of 1-(3-Nitropyridin-2-yl)ethanone in synthetic chemistry (Bhasker et al., 2018).
Aplicaciones Científicas De Investigación
Hydrazinolysis and Oxidation Applications : A study by Smolyar (2010) explored the hydrazinolysis of 3-nitropyridin-4(1H)-one and its N-methyl derivative, leading to the formation of 1-(1H-pyrazol-3-yl)ethanone hydrazone. This compound was further oxidized to yield 1H-pyrazole-3-carboxylic acid, demonstrating potential applications in synthetic organic chemistry (Smolyar, 2010).
Synthesis of Ethanone Derivatives : Kwiecień and Szychowska (2006) synthesized novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones with halogen or nitro groups. These compounds were prepared from corresponding 2-(2-formylphenoxy)alkanoic acids, indicating the versatility of ethanone derivatives in synthesizing complex organic molecules (Kwiecień & Szychowska, 2006).
Antibacterial Activity : A study by Oliveira et al. (2012) focused on the synthesis of new 1,3,4-Oxadiazole derivatives from 1-(3-Nitropyridin-2-yl)ethanone, demonstrating strong antibacterial activity against several strains of Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents (Oliveira et al., 2012).
Antimicrobial Activity in Nickel Complexes : Research by Chai et al. (2017) involved synthesizing mono- and dinuclear Ni(II) complexes with 1-(2-{[(E)-3-methoxy-2-hydroxybenzylidene]amino}phenyl)ethanone oxime and related ligands. These complexes showed significant antimicrobial properties, highlighting the potential of 1-(3-Nitropyridin-2-yl)ethanone derivatives in the development of antimicrobial agents (Chai et al., 2017).
Applications in Fluorescence and Luminescence : Xu et al. (2010) prepared solid complexes of terbium and europium nitrates with an amino-alkenone type ligand derived from 1-(3-Nitropyridin-2-yl)ethanone. These complexes exhibited luminescent properties under UV light, especially for the Tb(III) complex, suggesting applications in luminescence-based technologies (Xu et al., 2010).
Synthesis of Alpha, Beta-Unsaturated Ketones : Curti et al. (2007) described a method to synthesize alpha, beta-unsaturated ketones using a SRN1 mechanism. This process involved reacting 2-nitropropane anion with alpha-bromoketones derived from nitrobenzene and nitrothiophene, which could be relevant for the synthesis of chalcone analogues (Curti, Gellis, & Vanelle, 2007).
Mecanismo De Acción
Pharmacokinetics
- Absorption : The compound is predicted to have high gastrointestinal absorption .
- Distribution : It is not expected to cross the blood-brain barrier .
- Metabolism : It is not a known substrate or inhibitor of major cytochrome P450 enzymes .
- Excretion : Information on the excretion of this compound is not available .
Propiedades
IUPAC Name |
1-(3-nitropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c1-5(10)7-6(9(11)12)3-2-4-8-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSQCJBQCZOILA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)


![6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B63741.png)
![2-(Methylthio)oxazolo[5,4-c]pyridine](/img/structure/B63744.png)
![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)





